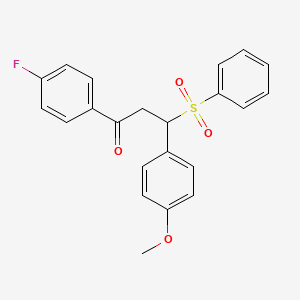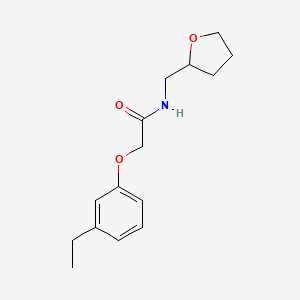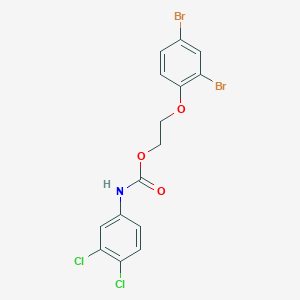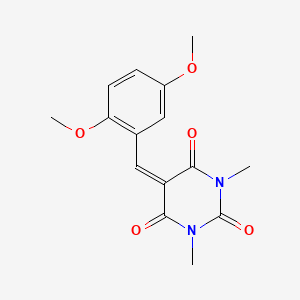
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone, also known as FMPP, is a synthetic compound that belongs to the family of cathinone derivatives. It is a white crystalline powder that is used in scientific research for its psychoactive effects. The compound is known to have stimulating and euphoric effects on the central nervous system, similar to other cathinone derivatives such as methamphetamine and cocaine.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is not fully understood. However, it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are associated with feelings of pleasure, reward, and motivation. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is also believed to inhibit the reuptake of these neurotransmitters, leading to their increased availability in the brain.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been shown to have stimulating and euphoric effects on the central nervous system. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure, reward, and motivation. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone also increases heart rate, blood pressure, and body temperature. It can cause vasoconstriction and muscle tension, and it may also cause nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf life. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone can be used as a reference compound to compare the effects of other cathinone derivatives. However, there are also some limitations to using 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone in lab experiments. It is a psychoactive compound, which means that it can be difficult to control the dose and duration of exposure. It also has a high potential for abuse, which may limit its use in some research settings.
Orientations Futures
There are several future directions for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone research. One area of interest is the potential medical applications of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone. It has been shown to have analgesic and anti-inflammatory properties, and it may be useful in the treatment of pain and inflammation. Another area of interest is the development of new cathinone derivatives with improved therapeutic potential and reduced risk of abuse. Finally, there is a need for further research on the long-term effects of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone on the central nervous system, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is a synthetic compound that is used in scientific research for its psychoactive effects on the central nervous system. It is synthesized by the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde and phenylsulfonyl chloride. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has stimulating and euphoric effects on the central nervous system, similar to other cathinone derivatives such as methamphetamine and cocaine. It increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure, reward, and motivation. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has several advantages for lab experiments, but also has limitations due to its psychoactive nature and potential for abuse. There are several future directions for 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone research, including its potential medical applications and the development of new cathinone derivatives with improved therapeutic potential and reduced risk of abuse.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone involves the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde and phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction produces 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone as a white crystalline powder with a yield of around 70%.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone is primarily used in scientific research to study its psychoactive effects on the central nervous system. It is often used as a reference compound to compare the effects of other cathinone derivatives. 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)-1-propanone has been shown to have stimulating and euphoric effects on the central nervous system, similar to other cathinone derivatives such as methamphetamine and cocaine.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO4S/c1-27-19-13-9-17(10-14-19)22(28(25,26)20-5-3-2-4-6-20)15-21(24)16-7-11-18(23)12-8-16/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPSECYPRNTVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-3-(phenylsulfonyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)

![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
![4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)
![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)
![N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5204947.png)
